molecular formula C21H18N4O3 B2787457 3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207024-06-3

3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2787457
CAS No.: 1207024-06-3
M. Wt: 374.4
InChI Key: XCRHUWVIIHDSFQ-UHFFFAOYSA-N
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Description

"3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a synthetic compound primarily investigated for its potential biological activities. The structure incorporates a quinazoline-2,4(1H,3H)-dione core, which is known for various pharmacological properties. The compound also features a 1,2,4-oxadiazole ring and an m-tolyl group, further enriching its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-allyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" typically involves multiple steps:

  • Formation of the quinazoline-2,4(1H,3H)-dione core through cyclization reactions starting from anthranilic acid or its derivatives.

  • Incorporation of the 1,2,4-oxadiazole ring via condensation reactions involving the appropriate amidoxime and carboxylic acid derivatives.

  • Addition of the m-tolyl group through electrophilic aromatic substitution.

  • Introduction of the allyl group via a catalytic hydrogenation or nucleophilic substitution reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : To modify functional groups or prepare derivatives with enhanced properties.

  • Reduction: : Especially on the oxadiazole ring or quinazoline core.

  • Substitution: : Particularly nucleophilic substitution on the allyl group or electrophilic aromatic substitution on the m-tolyl group.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, CrO3, H2O2

  • Reducing agents: : LiAlH4, NaBH4, H2/Pd-C

  • Substitution reagents: : Alkyl halides, acyl chlorides, amines

Major Products

  • Modified quinazoline derivatives

  • Oxadiazole ring-substituted compounds

  • Functionalized m-tolyl derivatives

Scientific Research Applications

Chemistry

This compound is valuable for studying reaction mechanisms and the development of new synthetic methods.

Biology

Medicine

Preliminary investigations suggest it might act as an anticancer or antimicrobial agent due to its complex structure and functional groups.

Industry

Possible use in the development of new materials, such as polymers and catalysts, given the compound’s reactive sites.

Mechanism of Action

The exact mechanism of action for biological activities may involve:

  • Binding to DNA or RNA: : Interfering with their normal functions.

  • Enzyme inhibition: : Blocking specific enzymatic pathways crucial for cell survival.

  • Receptor interaction: : Modulating signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Unique Features

  • The combination of a quinazoline core and an oxadiazole ring is relatively rare.

  • The m-tolyl group enhances lipophilicity and potentially bioavailability.

Similar Compounds

  • Quinazoline derivatives: : Known for their anticancer properties.

  • Oxadiazole compounds: : Often explored for their antimicrobial activity.

  • m-tolyl containing molecules: : Used in various pharmaceuticals for their unique aromatic properties.

Properties

IUPAC Name

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRHUWVIIHDSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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